Thiazolo[5,4-c]pyridin-2-amine
CAS No.: 108310-79-8
Cat. No.: VC20750397
Molecular Formula: C6H5N3S
Molecular Weight: 151.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108310-79-8 |
|---|---|
| Molecular Formula | C6H5N3S |
| Molecular Weight | 151.19 g/mol |
| IUPAC Name | [1,3]thiazolo[5,4-c]pyridin-2-amine |
| Standard InChI | InChI=1S/C6H5N3S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H2,7,9) |
| Standard InChI Key | CUPNTGIGCVTGFR-UHFFFAOYSA-N |
| SMILES | C1=CN=CC2=C1N=C(S2)N |
| Canonical SMILES | C1=CN=CC2=C1N=C(S2)N |
Introduction
Chemical Structure and Properties
Structural Features
Thiazolo[5,4-c]pyridin-2-amine's structure is defined by its thiazole-pyridine fused ring system. The "5,4-c" nomenclature indicates the specific mode of ring fusion between the thiazole and pyridine components. The presence of multiple nitrogen atoms and a sulfur atom in the core structure contributes to its Lewis basicity and potential for hydrogen bonding, which are important factors in its biological activity .
Physical and Chemical Properties
The compound and its derivatives exist as crystalline solids at room temperature with varying solubility profiles depending on substitution patterns. The basic form of Thiazolo[5,4-c]pyridin-2-amine has a molecular formula of C6H5N3S and contains three nitrogen atoms: one in the pyridine ring, one in the thiazole ring, and one in the amine group.
The tetrahydro derivative, 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-amine, has the molecular formula C6H9N3S with a molecular weight of 155.22 g/mol. This derivative features a partially saturated pyridine ring, which alters its conformational flexibility and physicochemical properties compared to the fully aromatic parent compound.
Key Identifiers and Properties
Below is a comprehensive table summarizing the key properties of 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-amine, a common derivative:
This derivative is also available as a hydrochloride salt (C6H9N3S·ClH), which enhances its water solubility, making it more suitable for biological testing and pharmaceutical formulations .
Synthesis Methods
One-Step Synthesis from Chloronitropyridines
A significant advancement in the preparation of Thiazolo[5,4-c]pyridin-2-amine derivatives is the one-step synthesis from appropriately substituted chloronitropyridines and thioamides or thioureas. This efficient method allows for the construction of the fused ring system in a single reaction step, providing access to a diverse array of derivatives with different substituents .
The general reaction involves the nucleophilic substitution of the chloro group by the sulfur atom of the thioamide or thiourea, followed by intramolecular cyclization to form the thiazole ring. This synthetic approach has been successfully applied to prepare thiazolo[5,4-c]pyridine derivatives bearing various substituents on both the pyridine and thiazole rings .
Synthesis of Tetrahydro Derivatives
The synthesis of 4,5,6,7-tetrahydro derivatives typically involves multi-step reactions that form the thiazolopyridine core followed by selective reduction of the pyridine ring. The tetrahydro derivatives have attracted particular interest due to their enhanced conformational flexibility and altered pharmacokinetic properties compared to the fully aromatic analogs.
The preparation of the hydrochloride salt form (Thiazolo[5,4-c]pyridin-2-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:1)) further improves the compound's solubility characteristics, making it more amenable to biological testing and pharmaceutical formulation development .
Derivatives and Related Compounds
Key Derivatives
The Thiazolo[5,4-c]pyridin-2-amine scaffold serves as a versatile template for chemical diversification, leading to numerous derivatives with modified properties and biological activities. Some of the important derivatives include:
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4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-amine: Features a reduced pyridine ring, which enhances conformational flexibility and alters physicochemical properties.
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5-Benzyl-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine: Contains a benzyl substituent on the nitrogen atom of the tetrahydropyridine ring, which increases lipophilicity and potentially enhances blood-brain barrier penetration .
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Thiazolo[5,4-c]pyridin-2-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:1): The hydrochloride salt form with improved water solubility for pharmaceutical applications .
Comparative Analysis of Derivatives
The following table presents a comparative analysis of selected Thiazolo[5,4-c]pyridin-2-amine derivatives:
Each derivative exhibits distinct physicochemical properties that influence its solubility, pharmacokinetics, and potential biological activities .
Biological Activities and Applications
Pharmacological Properties
Based on the available search results, thiazolopyridine derivatives have been investigated for several pharmacological activities, including:
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Antimicrobial activity: The compounds have shown potential against various bacterial and fungal pathogens.
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Anti-inflammatory effects: Certain derivatives may modulate inflammatory pathways.
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Anticancer properties: Some analogs have demonstrated cytotoxic effects against cancer cell lines.
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Enzyme inhibition: The compounds may act as inhibitors of specific enzymes involved in disease processes .
These biological activities make Thiazolo[5,4-c]pyridin-2-amine and its derivatives valuable leads for drug discovery and development. The tetrahydro derivatives, in particular, offer potential advantages in terms of drug-like properties and pharmacokinetic profiles .
Future Research Directions
Structure-Activity Relationship Studies
Future research on Thiazolo[5,4-c]pyridin-2-amine could focus on comprehensive structure-activity relationship (SAR) studies to identify the key structural features responsible for specific biological activities. This would involve systematic modification of substituents on both the thiazole and pyridine rings to optimize potency and selectivity for targeted biological receptors or enzymes .
Medicinal Chemistry Applications
The versatile scaffold of Thiazolo[5,4-c]pyridin-2-amine offers numerous opportunities for medicinal chemistry applications. The ability to introduce diverse substituents at multiple positions enables the creation of focused compound libraries for high-throughput screening against various therapeutic targets. The one-step synthesis method described in the literature provides an efficient route for the preparation of such libraries .
Material Science Applications
Beyond pharmaceutical applications, the unique electronic properties of nitrogen-containing heterocycles like Thiazolo[5,4-c]pyridin-2-amine suggest potential uses in material science, particularly in the development of organic electronic materials, sensors, or catalysts. Further exploration of these non-medicinal applications could uncover additional valuable properties of this versatile compound class .
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